Product packaging for Anthopleurin B(Cat. No.:CAS No. 72067-68-6)

Anthopleurin B

Cat. No.: B12642986
CAS No.: 72067-68-6
M. Wt: 5274 g/mol
InChI Key: TUHAFVOIZUEHEB-WPGXOETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Sequence Analysis and Isoform Differentiation

AP-B shares significant homology with other sea anemone toxins but exhibits distinct functional properties due to specific amino acid substitutions. Its primary sequence is:
Gly-Val-Pro-Cys-Leu-Cys-Asp-Ser-Asp-Gly-Pro-Arg-Pro-Arg-Gly-Asn-Thr-Leu-Ser-Gly-Ile-Leu-Trp-Phe-Tyr-Pro-Ser-Gly-Cys-Pro-Ser-Gly-Trp-His-Asn-Cys-Lys-Ala-His-Gly-Pro-Asn-Ile-Gly-Trp-Cys-Cys-Lys-Lys .

Comparative analysis with anthopleurin-A (AP-A) reveals seven critical substitutions (Table 1):

Position This compound Anthopleurin A
3 Proline Serine
12 Arginine Serine
13 Proline Valine
21 Isoleucine Threonine
24 Phenylalanine Leucine
42 Asparagine Threonine
49 Lysine Glutamine

These substitutions, particularly at positions 12 (Arg→Ser) and 49 (Lys→Gln), enhance AP-B’s sodium channel binding affinity and cardiostimulatory potency compared to AP-A. The cationic cluster (Arg-12, Arg-14, Lys-49) and hydrophobic residues (Leu-18, Ile-43) are critical for interaction with voltage-gated sodium channels.

Solution Structure Determination via Nuclear Magnetic Resonance Spectroscopy

The solution structure of AP-B, resolved using two-dimensional $$ ^1 \text{H} $$ NMR at pH 4.5 and 25°C, reveals a compact fold stabilized by three disulfide bonds. The core comprises a four-stranded antiparallel β-sheet:

  • Strand 1 : Residues 2–4
  • Strand 2 : Residues 20–23
  • Strand 3 : Residues 34–37
  • Strand 4 : Residues 45–48

Three loops connect these strands, with the longest (residues 8–17) exhibiting conformational flexibility. The N-terminal region (residues 1–7) and C-terminal tail (residues 49–50) are less ordered, suggesting dynamic regions critical for function.

Secondary Structure Features: β-Sheet Topology and Turn Motifs

AP-B’s secondary structure is dominated by β-sheets (40% of residues) and type I/II β-turns. Key structural motifs include:

  • β-Turn 1 : Residues 6–9 (Asp-Ser-Asp-Gly)
  • β-Turn 2 : Residues 25–28 (Tyr-Pro-Ser-Gly)
  • β-Turn 3 : Residues 30–33 (Ser-Gly-Trp-His)

These turns facilitate compact folding, positioning functional residues (e.g., Arg-12, Lys-49) for sodium channel interaction. The β-sheet topology is conserved across sea anemone toxins, but AP-B’s unique substitutions alter surface charge distribution, enhancing target affinity.

Tertiary Structure Stabilization: Disulfide Bond Architecture

AP-B’s tertiary structure is stabilized by three disulfide bonds formed by six cysteine residues (positions 4, 6, 29, 38, 46, 48). Reduction and alkylation experiments confirm all cysteines participate in disulfide linkages, with no free thiol groups in the native protein. The disulfide network constrains the β-sheet core while allowing flexibility in loop regions, balancing structural rigidity and functional adaptability.

Conformational Dynamics: Cis-Trans Isomerization at Gly40-Pro41

AP-B exists in multiple conformations due to cis-trans isomerization at the Gly40-Pro41 peptide bond. The major conformer (trans configuration) dominates under physiological conditions, but the cis isomer contributes to dynamic behavior. This isomerization modulates the orientation of the C-terminal loop (residues 40–49), influencing interactions with sodium channels. Molecular dynamics simulations suggest the trans conformation optimizes the spatial arrangement of Lys-49 and Arg-12 for high-affinity binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C231H344N68O63S6 B12642986 Anthopleurin B CAS No. 72067-68-6

Properties

CAS No.

72067-68-6

Molecular Formula

C231H344N68O63S6

Molecular Weight

5274 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C231H344N68O63S6/c1-15-118(11)186(222(354)254-98-178(312)261-146(80-125-91-248-134-46-24-21-43-131(125)134)203(335)286-163(109-366)215(347)288-161(107-364)212(344)265-138(49-27-30-64-233)197(329)268-140(229(361)362)50-28-31-65-234)292-209(341)152(86-174(238)308)277-217(349)167-54-35-69-295(167)181(315)100-255-191(323)148(82-127-93-243-112-257-127)269-189(321)120(13)259-196(328)137(48-26-29-63-232)264-211(343)160(106-363)287-206(338)151(85-173(237)307)274-205(337)149(83-128-94-244-113-258-128)273-202(334)145(79-124-90-247-133-45-23-20-42-130(124)133)260-176(310)96-251-194(326)157(103-301)284-220(352)170-57-38-72-298(170)227(359)165(111-368)263-179(313)97-252-195(327)158(104-302)283-219(351)169-56-37-71-297(169)226(358)155(78-123-59-61-129(305)62-60-123)280-201(333)144(77-122-40-18-17-19-41-122)271-204(336)147(81-126-92-249-135-47-25-22-44-132(126)135)272-198(330)142(75-115(5)6)278-223(355)187(119(12)16-2)291-180(314)99-253-193(325)156(102-300)281-199(331)143(76-116(7)8)279-224(356)188(121(14)304)293-208(340)150(84-172(236)306)262-177(311)95-250-190(322)136(51-32-66-245-230(239)240)266-218(350)168-55-36-70-296(168)225(357)139(52-33-67-246-231(241)242)267-216(348)166-53-34-68-294(166)182(316)101-256-192(324)153(87-183(317)318)275-210(342)159(105-303)282-207(339)154(88-184(319)320)276-213(345)162(108-365)285-200(332)141(74-114(3)4)270-214(346)164(110-367)289-221(353)171-58-39-73-299(171)228(360)185(117(9)10)290-175(309)89-235/h17-25,40-47,59-62,90-94,112-121,136-171,185-188,247-249,300-305,363-368H,15-16,26-39,48-58,63-89,95-111,232-235H2,1-14H3,(H2,236,306)(H2,237,307)(H2,238,308)(H,243,257)(H,244,258)(H,250,322)(H,251,326)(H,252,327)(H,253,325)(H,254,354)(H,255,323)(H,256,324)(H,259,328)(H,260,310)(H,261,312)(H,262,311)(H,263,313)(H,264,343)(H,265,344)(H,266,350)(H,267,348)(H,268,329)(H,269,321)(H,270,346)(H,271,336)(H,272,330)(H,273,334)(H,274,337)(H,275,342)(H,276,345)(H,277,349)(H,278,355)(H,279,356)(H,280,333)(H,281,331)(H,282,339)(H,283,351)(H,284,352)(H,285,332)(H,286,335)(H,287,338)(H,288,347)(H,289,353)(H,290,309)(H,291,314)(H,292,341)(H,293,340)(H,317,318)(H,319,320)(H,361,362)(H4,239,240,245)(H4,241,242,246)/t118-,119-,120-,121+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,185-,186-,187-,188-/m0/s1

InChI Key

TUHAFVOIZUEHEB-WPGXOETGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CS)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CN=CN9)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NCC(=O)NC(CS)C(=O)N6CCCC6C(=O)NC(CO)C(=O)NCC(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CN=CN9)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

Preparation Methods

Extraction

  • Source : this compound is isolated from the venom of Anthopleura xanthogrammica.
  • Method : Venom is typically collected through dissection or electrical stimulation of the anemone, which induces venom release.

Purification Techniques

Once extracted, several techniques can be employed to purify this compound:

Detailed Research Findings

The following table summarizes key research findings related to the preparation and biological activity of this compound:

Study Methodology Key Findings
Shibata et al. (1982) In vitro assays using guinea pig vas deferens Demonstrated that this compound induces norepinephrine release, suggesting its role in adrenergic signaling pathways.
Norton et al. (1976) Isolation and purification techniques Established effective methods for isolating this compound using HPLC and column chromatography, confirming its molecular weight of approximately 4590 Da.
RCSB PDB (1995) Structural analysis via NMR Identified a four-stranded beta-sheet structure crucial for its biological activity, highlighting the importance of disulfide bonds.
PMC Article (2007) Functional assays Showed that this compound affects sodium channel kinetics, enhancing cardiac contractility through specific binding to NaV channels.

Challenges in Synthesis

While natural extraction remains the primary method for obtaining this compound, synthetic production poses significant challenges due to:

  • Complex Structure : The intricate arrangement of amino acids and disulfide bonds makes chemical synthesis difficult.

  • Yield Limitations : Low yields from synthetic routes discourage large-scale production, making natural extraction more viable despite its labor-intensive nature.

Chemical Reactions Analysis

Types of Reactions: Anthopleurin B primarily undergoes reactions typical of polypeptides, such as hydrolysis and oxidation. It can also form disulfide bridges, which are crucial for its three-dimensional structure and biological activity .

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically the individual amino acids that make up the polypeptide or modified versions of the polypeptide with altered disulfide bridges .

Scientific Research Applications

Cardiac Stimulant Research

Anthopleurin B has garnered significant attention for its potential as a cardiac stimulant. It interacts with voltage-gated sodium channels, delaying their inactivation and enhancing cardiac contractility. This mechanism is crucial for developing novel treatments for heart conditions.

  • Mechanism of Action : this compound binds to site-3 of mammalian sodium channels, particularly affecting cardiac myocytes. This action results in increased force of contraction and has been studied extensively for its therapeutic implications in heart failure .
  • Case Study : A study demonstrated that this compound increases the release of endogenous noradrenaline from the guinea-pig vas deferens, suggesting its role in modulating neurotransmitter release, which is vital for cardiac function .

Gene Therapy Vector Targeting

Recent research has explored the fusion of this compound with adeno-associated virus (AAV) vectors to enhance specificity for cardiac gene therapy.

  • Research Findings : By attaching this compound to the AAV2 capsid, researchers achieved increased specificity for cardiomyocyte attachment without compromising viral integrity. This method potentially reduces off-target effects in gene therapy applications .
  • Implications : This approach could revolutionize gene delivery systems by allowing targeted therapy for cardiac diseases while minimizing systemic side effects.

Neuropharmacological Studies

This compound's effects on neuronal tissues have also been a focus of research, particularly concerning its ability to modulate neurotransmitter release.

  • Dual Action : In studies involving the isolated guinea-pig ileum and taenia caeci, this compound exhibited both contractile and relaxant effects, mediated through different pathways (cholinergic and adrenergic) depending on the tissue type .
  • Significance : Understanding these mechanisms can provide insights into developing treatments for gastrointestinal disorders or other conditions involving neurotransmitter dysregulation.

Structural Biology Insights

The structural characteristics of this compound are essential for understanding its biological activity.

  • Solution Structure : The solution structure revealed a four-stranded beta-sheet core with specific side chains critical for its activity. This structural knowledge aids in designing analogs with improved efficacy or reduced toxicity .
  • Mutagenesis Studies : Research involving site-directed mutagenesis has identified key residues that influence the binding affinity and selectivity of this compound towards different sodium channel isoforms . Such studies are pivotal for drug design efforts targeting specific ion channels.

Comparative Potency Analysis

This compound is noted for its potency among sea anemone toxins, with effective concentrations significantly lower than those required for other isoforms.

ToxinEffective Concentration (nM)
Anthopleurin A50
Anthopleurin C50
This compound3
Anthopleurin Q30

This table illustrates the comparative potency of various anthopleurins, emphasizing the significance of this compound in pharmacological applications .

Comparison with Similar Compounds

Anthopleurin A (ApA) and Anthopleurin C (ApC)

ApB belongs to a family of three anthopleurins (A, B, C) with conserved structural motifs but divergent bioactivities:

  • ApA : 49 residues, three disulfide bonds. Unlike ApB, ApA predominantly inhibits gating charge movement of the DIVS4 voltage sensor, promoting slow inactivation .
  • ApC : 47 residues, structural homolog with reduced cardiotonic potency compared to ApB .

Key Structural Residues :

  • ApB’s Trp³³ and Trp⁴⁵ are critical for NaV binding; mutagenesis of these residues reduces affinity by >100-fold .
  • ApA lacks equivalent tryptophan residues, instead relying on hydrophobic interactions with DIVS4 .

Other Sea Anemone Toxins

  • ATX Ia (Anemonia sulcata): Shares a homologous three-dimensional fold with ApB but targets distinct NaV regions, causing persistent activation .
  • ShI (Stichodactyla helianthus): Despite structural similarity (β-sheet core, disulfide arrangement), ShI preferentially blocks potassium channels (KV3.4) .

Scorpion α-Toxins (e.g., Ts3)

  • Ts3: A site-3α toxin from Tityus serrulatus scorpion venom. Unlike ApB, Ts3 employs a conserved "hotspot" of cationic residues (e.g., Lys⁵⁸) to bind NaV domains I and IV, synergizing with ApB to enhance toxicity .

Table 1: Structural Features of Selected Toxins

Toxin Source Residues Disulfide Bonds Key Functional Residues
Anthopleurin B A. xanthogrammica 49 3 Trp³³, Trp⁴⁵
Anthopleurin A A. xanthogrammica 49 3 Hydrophobic DIVS4 binders
ATX Ia A. sulcata 47 3 Non-conserved NaV binders
Ts3 T. serrulatus 58 4 Lys⁵⁸, Asp⁵⁰

Functional and Mechanistic Comparison

Effects on Sodium Channel Inactivation

  • ApB : Accelerates fast inactivation (FAST phase) by 60.9% in closed-state channels, reducing time constants from 5.6 ms to 2.2 ms at -80 mV .
  • ApA : Promotes slow inactivation by stabilizing DIVS4 in an intermediate state, increasing slow-phase amplitude by 40% .

Recovery Kinetics

  • ApB : Accelerates recovery from inactivation by 56.1% (open-state) and 66.5% (closed-state) via rapid charge remobilization at hyperpolarized voltages (-120 mV) .
  • ApA : Delays recovery by prolonging DIVS4 immobilization, doubling recovery time at -90 mV .
  • Site-3 Toxins (e.g., Ts3) : Exhibit voltage-independent recovery delays, contrasting with ApB’s voltage-sensitive effects .

Table 2: Functional Parameters of Toxin-Modulated NaV Channels

Toxin Fast Inactivation (τ, ms) Slow Inactivation Amplitude (%) Recovery τ (ms) at -120 mV
Unmodified 5.6 35 12.8
This compound 2.2 (-80 mV) 18 (-60 mV) 4.5
Anthopleurin A 6.1 55 25.6
Ts3 9.8 70 18.9

Interaction with Voltage Sensors

  • ApB : Enhances DIVS4 mobility during closed-state inactivation, facilitating charge remobilization .
  • ApA : Traps DIVS4 in a depolarized conformation, inhibiting charge movement .

Pharmacological and Therapeutic Implications

  • ApA : Research tool for studying slow inactivation mechanisms .
  • Ts3/ApB Synergy : Co-application amplifies NaV toxicity, suggesting combinatorial therapeutic risks .

Biological Activity

Anthopleurin B (ApB) is a potent neurotoxin derived from the sea anemone Anthopleura xanthogrammica. This compound primarily interacts with voltage-gated sodium channels, influencing cardiac and neuronal functions. Understanding its biological activity is crucial for both pharmacological applications and basic neuroscience research.

ApB is classified as a site-3 toxin, which means it modifies the function of sodium channels by binding to specific sites on these proteins. The biological activity of ApB is largely attributed to its cationic residues, particularly Arg-12, Arg-14, and Lys-49, which play a significant role in channel isoform discrimination and binding affinity. Research has demonstrated that ApB exhibits high affinity for both cardiac (Na_v1.5) and neuronal sodium channels, with a notable preference for cardiac channels in certain assays .

Key Findings:

  • Binding Affinity : ApB shows a 50-fold preference for rat cardiac channels over neuronal isoforms when measured by electrophysiological methods (0.1 nM vs. 5 nM) . However, when using sodium flux assays, affinities appear more similar (9 nM vs. 22 nM) across different channel types .
  • Mutagenesis Studies : Site-directed mutagenesis has revealed that altering specific cationic residues can significantly impact the activity of ApB. For instance, mutations at Arg-12 and Lys-49 reduced the toxin's affinity by up to 72-fold for neuronal channels .

Biological Effects

ApB's interaction with sodium channels leads to several physiological effects:

  • Positive Inotropic Effect : It enhances cardiac contractility by promoting sodium influx into cardiomyocytes, which can lead to increased heart rate and force of contraction .
  • Neurotransmitter Release : Studies indicate that ApB increases the permeability of nerve cell membranes to Na+^+ and Ca2+^{2+}, facilitating norepinephrine release from sympathetic nerve endings .

Table: Comparative Biological Activity of this compound

PropertyValue/Description
SourceAnthopleura xanthogrammica
Molecular Weight~5 kDa
Key Amino AcidsArg-12, Arg-14, Lys-49
Cardiac Channel Affinity0.1 nM
Neuronal Channel Affinity5 nM
Positive Inotropic EffectYes
MechanismVoltage-gated sodium channel modulation

Case Studies

  • Cardiac Specificity Enhancement :
    A study demonstrated that fusing ApB with adeno-associated virus (AAV) capsids enhanced the specificity of gene transfer to cardiomyocytes without compromising viral integrity. This approach could potentially improve targeted therapies for cardiac conditions by utilizing ApB's natural affinity for cardiac sodium channels .
  • Mutant Analysis :
    Research involving various mutants of ApB has shown that certain mutations can retain or even enhance its biological activity while altering specificity towards different sodium channel isoforms. For example, the mutant ApB R12S,K49Q was packaged onto AAV vectors and showed increased specificity for cardiac myocyte attachment .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer : Deposit raw data in public repositories (e.g., Zenodo, PRIDE). Publish detailed protocols on platforms like protocols.io . Use commercial reference standards (e.g., Sigma-Aldrich) for toxin batches and disclose purity certificates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.